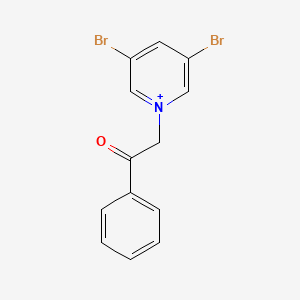
3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridinium is a chemical compound with the molecular formula C13H10Br3NO. It is a brominated pyridinium derivative, which is often used in various chemical reactions and research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridinium typically involves the bromination of 1-(2-oxo-2-phenylethyl)pyridinium. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3 and 5 positions of the pyridinium ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including bromination and purification steps .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridinium undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinium derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridinium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridinium involves its interaction with molecular targets and pathways. The bromine atoms and the pyridinium ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3,5-Dibromo-1-(2-(4-bromo-phenyl)-2-oxo-ethyl)pyridinium
- 3,5-Dibromo-1-(2-(4-methoxy-phenyl)-2-oxo-ethyl)pyridinium
- 3,5-Dibromo-1-(2-(3-nitro-phenyl)-2-oxo-ethyl)pyridinium
Uniqueness
3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridinium is unique due to its specific bromination pattern and the presence of the phenylethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H10Br2NO+ |
|---|---|
Molecular Weight |
356.03 g/mol |
IUPAC Name |
2-(3,5-dibromopyridin-1-ium-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C13H10Br2NO/c14-11-6-12(15)8-16(7-11)9-13(17)10-4-2-1-3-5-10/h1-8H,9H2/q+1 |
InChI Key |
VMYPUGMMFLQSEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-benzyl-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B15044753.png)
![3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B15044755.png)
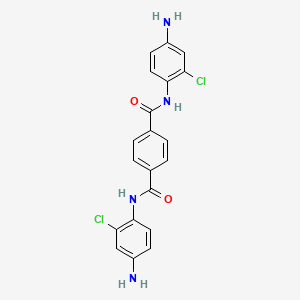
![N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide](/img/structure/B15044766.png)
![4-(4-fluorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B15044773.png)
![2-[4-(4-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15044775.png)
![2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-hexylbenzoate](/img/structure/B15044785.png)
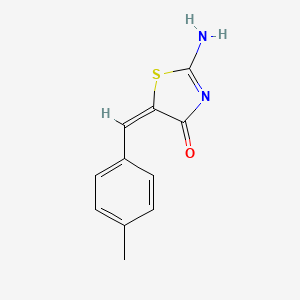
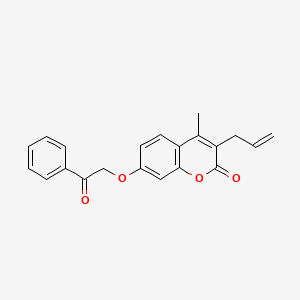
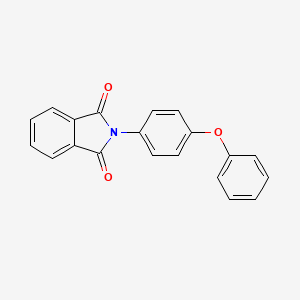
![2,2'-Dibenzo[b,d]furan-2,8-diylbis(3-phenylquinoxaline)](/img/structure/B15044801.png)
![4-[(Pentadecafluoroheptyl)oxy]benzoic acid](/img/structure/B15044812.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide](/img/structure/B15044816.png)
